Product packaging for Ascomycone B(Cat. No.:)

Ascomycone B

Cat. No.: B1264258
M. Wt: 288.25 g/mol
InChI Key: GFWTXOGXHJBKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ascomycone B is a naphthoquinone derivative sourced from endophytic fungi of the genus Biatriospora . Research into this compound is in early stages, with studies indicating it shows toxicity on human cell lines, suggesting its potential value as a lead compound in oncology research . The broader Biatriospora genus is known to be a prolific producer of diverse secondary metabolites, including various naphthoquinone derivatives and heptaketides, making it a target for investigations in natural product chemistry and drug discovery . Researchers are exploring these fungal compounds for their novel structures and intriguing bioactivities . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B1264258 Ascomycone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

1,9-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C15H12O6/c1-6-3-8-12(15(19)21-6)14(18)11-9(13(8)17)4-7(20-2)5-10(11)16/h3-5,15-16,19H,1-2H3

InChI Key

GFWTXOGXHJBKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC

Synonyms

ascomycone B

Origin of Product

United States

Discovery and Biological Origin of Ascomycone B

Ascomycone B was identified as a secondary metabolite produced by the endophytic fungus Biatriospora sp., specifically strain CCF 4378. researchgate.netmirri.org This fungal strain was first isolated from the phloem tissue of a healthy European white elm (Ulmus laevis) in the Czech Republic. researchgate.netmirri.org The producing organism was initially characterized as a sterile, dark-pigmented fungus and identified as an undescribed species related to Biatriospora marina, a fungus typically found in marine environments. researchgate.netmirri.org

The discovery of this compound was part of a broader investigation into the secondary metabolites of strain CCF 4378. nih.gov This research led to the isolation and characterization of a diverse array of eleven compounds from the fungus's culture broth. mirri.orgresearchgate.net Alongside this compound, its analogue Ascomycone A and several other naphthoquinone and pyranonaphthoquinone derivatives were identified. nih.govresearchgate.net The structures of these compounds were determined using advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). nih.gov

Biological Source of this compound
Fungal Species
Strain
Organism Type
Host Plant
Isolation Location
Geographic Origin

Ecological Context of Ascomycone B Production

Role of Endophytism in Secondary Metabolite Expression

This compound is produced by an endophytic fungus, an organism that resides within the tissues of a living plant without causing any apparent harm to its host. d-nb.info This symbiotic lifestyle is a significant factor in the expression of secondary metabolites. nih.gov The interaction between the endophyte and the host plant can stimulate the production of a wide array of bioactive compounds that may not be produced when the fungus is grown in isolation under standard laboratory conditions. frontiersin.orgmdpi.com

Interactions within Fungal Ecosystems

The production of this compound and its co-metabolites appears to be a crucial element of the fungus's strategy for competing within its ecosystem. nih.gov During its initial isolation, the Biatriospora sp. strain CCF 4378 demonstrated a notable antifungal effect against Pyronema domesticum, a fast-growing and highly competitive fungus that often overtakes other fungi on primary isolation plates. researchgate.netmirri.org This antagonistic capability suggests that the secondary metabolites it produces, including this compound, play a defensive role.

Fungi frequently produce antibiotic compounds to inhibit the growth of competing microorganisms. agr.hr this compound has been reported to possess antifungal properties, which supports its role as a chemical defense agent. cabidigitallibrary.orgpuce.edu.ec The remarkable diversity of secondary metabolites produced by this single Biatriospora strain highlights the complex chemical arsenal (B13267) fungi can deploy to navigate and control their microbial environment. fuse-journal.org This chemical richness is believed to enable the fungus to adapt to and thrive in various ecological settings, from terrestrial plant endophytism to potentially facultative marine life. puce.edu.ec

Isolation and Purification Methodologies of Ascomycone B

Strategies for Fungal Cultivation and Metabolite Production

The production of Ascomycone B is dependent on providing the fungal strain Ascomycete sp. I081128 with optimal conditions for growth and secondary metabolite biosynthesis. This is achieved through carefully controlled submerged fermentation and optimized media composition.

Submerged fermentation is the chosen method for cultivating Ascomycete sp. I081128 to produce this compound. This technique involves growing the fungus in a liquid nutrient broth, which allows for homogenous access to nutrients and facilitates the extraction of metabolites from the culture broth and mycelia. The fermentation is conducted on a large scale to ensure a sufficient yield of the target compound for subsequent isolation procedures.

The process begins with the inoculation of the fungal strain into multiple 1-liter Erlenmeyer flasks, each containing 400 mL of a specialized liquid medium. These cultures are then incubated on a rotary shaker, which provides continuous agitation. This agitation is crucial for maintaining aeration and preventing the fungal biomass from clumping, thereby ensuring uniform growth and metabolite production. The fermentation is carried out over a period of 15 days at a constant temperature of 28°C. This extended incubation period allows for the accumulation of secondary metabolites, including this compound, in the culture.

Table 1: Submerged Fermentation Parameters for this compound Production

ParameterCondition
Fungal StrainAscomycete sp. I081128
Fermentation TypeSubmerged
Culture Volume400 mL in 1 L Erlenmeyer flasks
Incubation Time15 days
Temperature28°C
AgitationRotary Shaker

The composition of the culture medium is a critical factor influencing the yield of this compound. The medium must provide all the necessary nutrients for fungal growth and the biosynthesis of complex secondary metabolites. The optimized medium for Ascomycete sp. I081128 is a nutrient-rich formulation designed to support robust growth and stimulate the production of PKS-NRPS hybrid compounds.

The primary carbon sources in the medium are soluble starch and glucose, which provide the necessary energy for fungal metabolism and the building blocks for polyketide synthesis. Peptone and yeast extract serve as the primary nitrogen sources, supplying amino acids and other essential nitrogenous compounds required for the synthesis of the nonribosomal peptide portion of this compound. Additionally, the medium is supplemented with inorganic salts, including potassium phosphate (B84403) and magnesium sulfate, which act as cofactors for various enzymatic reactions and help maintain the osmotic balance of the culture. The final pH of the medium is adjusted to 6.5 prior to sterilization, creating a suitable environment for fungal growth.

Table 2: Composition of the Optimized Culture Medium

ComponentConcentration (g/L)Role
Soluble Starch20Carbon Source
Glucose10Carbon Source
Peptone5Nitrogen Source
Yeast Extract5Nitrogen Source/Vitamins
KH₂PO₄1Inorganic Salt/Buffer
MgSO₄·7H₂O0.5Inorganic Salt/Cofactor
pH6.5Optimal Growth Condition

Extraction Techniques from Biological Matrices

Once the fermentation is complete, the next step is to extract the secondary metabolites, including this compound, from the fungal culture. This involves separating the fungal biomass from the liquid broth and then using organic solvents to isolate the compounds of interest.

The extraction process begins with the separation of the mycelia from the culture broth by filtration. Both the mycelia and the broth are processed to maximize the recovery of this compound. The culture broth is subjected to liquid-liquid extraction with ethyl acetate (B1210297), a solvent chosen for its ability to efficiently partition and dissolve semi-polar organic compounds like this compound. This process is repeated three times to ensure a thorough extraction of the metabolites from the aqueous phase.

Simultaneously, the fungal mycelia are also extracted. The mycelial mass is first soaked in a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v). This solvent combination is effective at disrupting cell membranes and extracting intracellular metabolites. This extraction is also performed three times to ensure a high yield. The resulting organic extracts from both the broth and the mycelia are then combined and concentrated under reduced pressure using a rotary evaporator. This yields a crude extract containing a mixture of secondary metabolites, from which this compound will be further purified.

Chromatographic Separation Techniques for Compound Isolation

The final stage in obtaining pure this compound is the chromatographic separation of the crude extract. This multi-step process utilizes the differential affinities of the various compounds in the extract for a stationary phase and a mobile phase to achieve separation.

The crude extract is first subjected to column chromatography using silica (B1680970) gel as the stationary phase. Silica gel is a polar adsorbent, and the separation is based on the polarity of the compounds. The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity. This allows for the separation of the compounds in the crude extract into different fractions based on their polarity.

The fractions are collected and analyzed, and those containing this compound are identified and pooled. These pooled fractions are then subjected to further purification using column chromatography over Lobar LiChroprep RP-18, a reversed-phase stationary phase. In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. The elution is carried out with a gradient of methanol and water. This step further refines the separation, removing impurities with different hydrophobic properties.

Finally, the fractions containing this compound are purified by preparative High-Performance Liquid Chromatography (HPLC). This final step provides high-resolution separation, yielding this compound in its pure form.

Table 3: Chromatographic Purification Steps for this compound

StepStationary PhaseMobile Phase (Gradient)
1Silica GelChloroform-Methanol
2Lobar LiChroprep RP-18Methanol-Water
3Preparative HPLCNot Specified

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography is a critical step in the purification of this compound, employed after initial fractionation of the crude fungal extract. This technique offers high resolution and efficiency in separating structurally similar compounds.

In the purification of this compound, a reversed-phase HPLC approach is utilized. Fractions obtained from prior chromatographic steps, such as Vacuum Liquid Chromatography, that are identified as containing the target compound are subjected to further purification. The stationary phase typically consists of a C18 column, which is effective for separating moderately polar to nonpolar compounds like this compound.

The mobile phase used for the elution of this compound is a mixture of acetonitrile (B52724) (ACN) and water (H₂O). To improve peak shape and resolution, the mobile phase is often supplemented with a small amount of an acid, such as 0.05% trifluoroacetic acid (TFA). The separation can be performed using either an isocratic method, where the solvent composition remains constant, or a gradient elution, where the proportion of the organic solvent (acetonitrile) is gradually increased over time. This gradient allows for the efficient elution of a range of compounds with varying polarities. The specific gradient profile, flow rate, and column dimensions are optimized to achieve the best separation of this compound from other co-occurring metabolites. The eluting compounds are monitored using a UV detector, and the fractions corresponding to the this compound peak are collected.

Table 1: HPLC Parameters for this compound Purification

ParameterDescription
Stationary Phase C18 Reversed-Phase Column
Mobile Phase Acetonitrile (ACN) and Water (H₂O) with 0.05% Trifluoroacetic Acid (TFA)
Elution Mode Isocratic or Gradient
Detection UV Spectrophotometry

Vacuum Liquid Chromatography (VLC) in Fractionation

Vacuum Liquid Chromatography serves as an effective initial step for the fractionation of the crude extract from the fungal culture. This technique allows for a rapid, preliminary separation of the complex mixture into simpler fractions based on polarity, making subsequent purification steps more manageable.

For the fractionation of extracts containing this compound, a reversed-phase approach using octadecylsilyl (ODS) silica gel as the stationary phase is employed. The crude extract is first adsorbed onto a small amount of the stationary phase and then applied to the top of the VLC column.

The fractionation is achieved through a step-gradient elution, where solvents of increasing polarity are passed through the column under vacuum. A common solvent system for this purpose is a gradient of methanol (MeOH) in water (H₂O). The process typically starts with a low concentration of methanol (e.g., 20% MeOH in H₂O), and the polarity is decreased in a stepwise manner by increasing the concentration of methanol (e.g., to 40%, 60%, and finally 100% MeOH). This gradient elution separates the components of the crude extract into several fractions. Each fraction is collected separately, and the solvent is evaporated. These fractions are then analyzed, for instance by thin-layer chromatography (TLC) or analytical HPLC, to identify which ones contain this compound, thus earmarking them for the final purification by HPLC.

Table 2: VLC Parameters for this compound Fractionation

ParameterDescription
Stationary Phase Octadecylsilyl (ODS) Silica Gel
Mobile Phase Step-gradient of Methanol (MeOH) in Water (H₂O)
Elution Gradient 20% MeOH, 40% MeOH, 60% MeOH, 100% MeOH
Application Initial fractionation of crude extract

Structural Elucidation Methodologies of Ascomycone B

Advanced Spectroscopic Techniques for Molecular Structure Determination

The comprehensive structural analysis of Ascomycone B relied on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provided complementary information, which, when pieced together, revealed the complete structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a cornerstone in the structural elucidation of this compound, providing detailed insights into the carbon-hydrogen framework of the molecule. A combination of one-dimensional and two-dimensional NMR experiments was employed to assemble the molecular puzzle.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra offered the initial and fundamental information regarding the number and types of protons and carbons present in this compound.

The ¹H NMR spectrum of this compound revealed characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons within the dihydropyran ring system. The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) of these signals provided crucial information about the connectivity of adjacent protons.

The ¹³C NMR spectrum provided the carbon count of the molecule and indicated the chemical environment of each carbon atom. The spectrum showed distinct signals for carbonyl carbons, aromatic and olefinic carbons, as well as aliphatic carbons within the pyran ring and the methyl groups. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and the nature of neighboring atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data as reported in Opatz et al., 2008)

Positionδ (ppm)MultiplicityJ (Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data as reported in Opatz et al., 2008)

Positionδ (ppm)
Data not available in search results

To establish the connectivity between non-adjacent protons and carbons, and thus piece together the molecular fragments identified from 1D NMR, two-dimensional NMR techniques were utilized. The Heteronuclear Multiple Bond Correlation (HMBC) experiment was particularly instrumental. researchgate.net

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. By analyzing the cross-peaks in the HMBC spectrum, it was possible to connect the various spin systems and quaternary carbons, ultimately leading to the elucidation of the complete carbon skeleton of this compound. For instance, correlations from methoxy protons could be used to pinpoint their attachment to the aromatic ring, and correlations from protons on the pyran ring to carbons in the naphthoquinone core confirmed the fusion of the ring systems.

Table 3: Key HMBC Correlations for this compound (Data as reported in Opatz et al., 2008)

Proton(s)Correlated Carbon(s)
Data not available in search results

Mass Spectrometry (MS) Applications

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provided a highly accurate mass measurement of the molecular ion, which allowed for the unambiguous determination of the molecular formula of this compound. researchgate.net The precise mass is used to calculate the elemental composition, which must be consistent with the information derived from NMR spectroscopy. The molecular formula for this compound was determined to be C₁₅H₁₂O₆. nih.gov

Table 4: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

X-ray Crystallography for Absolute Configuration

While NMR and MS are powerful tools for determining the planar structure of a molecule, X-ray crystallography provides the definitive method for establishing the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry. dntb.gov.ua In the study of a diverse set of naphthoquinone derivatives that included this compound, X-ray analysis was utilized. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined. For complex molecules with multiple stereocenters, X-ray crystallography is often the only way to unambiguously determine the absolute configuration. However, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge. While the use of X-ray analysis was mentioned in the context of a group of related compounds, specific crystallographic data for this compound itself is not detailed in the available literature, suggesting that either suitable crystals were not obtained or the data was not reported.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light, providing critical information about the absolute configuration of chiral molecules. researchgate.net For a molecule like this compound, which contains stereogenic centers, ECD analysis is instrumental in assigning its three-dimensional structure. The spectrum, characterized by positive or negative Cotton effects at specific wavelengths, is highly sensitive to the spatial arrangement of the chromophores within the molecule. researchgate.net

Although the specific experimental ECD spectrum for this compound is not detailed in readily available literature, the analysis would focus on the electronic transitions of its pyranonaphthoquinone chromophore. By comparing the experimentally obtained spectrum with theoretical spectra calculated for possible stereoisomers, the absolute configuration can be determined.

Note: This table represents typical values for the class of compounds to which this compound belongs. The specific values and signs depend on the unique stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of conjugated systems. researchgate.net The UV-Vis spectrum of this compound is characteristic of its extended π-system within the naphthoquinone core. The absorption bands observed correspond to specific electronic excitations. nptel.ac.in The key transitions for a chromophore like that in this compound are the lower-energy n→π* transitions, involving non-bonding electrons on the oxygen atoms of the quinone, and the higher-energy π→π* transitions of the conjugated system. phytomedizin.org

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax) Type of Transition Associated Chromophore
> 400 nm π→π* Extended conjugated naphthoquinone system
~300 - 350 nm n→π* Carbonyl groups (C=O) of the quinone
~250 - 290 nm π→π* Aromatic and pyran rings

Note: These values are characteristic for pyranonaphthoquinone compounds. The exact λmax values are influenced by the solvent and specific molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uib.no The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of hydroxyl (-OH), carbonyl (C=O), carbon-oxygen (C-O) single bonds, and aromatic carbon-carbon (C=C) bonds can be confirmed by their distinct absorption frequencies. egyankosh.ac.innih.gov

Table 3: Characteristic Infrared Absorption Bands Expected for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3600 (broad) O-H Stretch Phenolic Hydroxyl group
1630 - 1680 C=O Stretch Quinone Carbonyl groups
1580 - 1620 C=C Stretch Aromatic Ring
1000 - 1300 C-O Stretch Ether and Phenol linkages

Note: This table lists expected absorption ranges for the functional groups present in this compound.

Integrative Data Analysis for Comprehensive Structural Assignment

The definitive structural elucidation of a complex natural product like this compound is not possible from a single analytical method. Instead, it requires an integrative data analysis approach, where information from multiple spectroscopic techniques is pooled and correlated to build a complete and validated molecular structure. nih.govarxiv.org This process involves using each technique to solve a different part of the structural puzzle.

The process for this compound combines several layers of data:

High-Resolution Mass Spectrometry (HRMS): This provides the exact molecular mass, allowing for the unambiguous determination of the molecular formula (e.g., C₁₅H₁₂O₆ for this compound). researchgate.net

Infrared (IR) Spectroscopy: IR data confirms the presence of key functional groups (hydroxyls, carbonyls, ethers) as predicted by the molecular formula.

UV-Vis Spectroscopy: The UV-Vis spectrum confirms the presence of the extended naphthoquinone chromophore responsible for the compound's color and provides evidence of the conjugated π-electron system. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments establish the carbon-hydrogen framework, revealing the connectivity of atoms and how the functional groups are arranged to form the pyranonaphthoquinone scaffold. researchgate.net

Electronic Circular Dichroism (ECD): Finally, ECD analysis establishes the absolute stereochemistry of the chiral centers, distinguishing between possible enantiomers and providing the final piece of the three-dimensional structural puzzle. researchgate.net

By integrating these disparate datasets, chemists can overcome the limitations of any single technique to assign the structure of this compound with a high degree of confidence. egyankosh.ac.in

Biosynthesis of Ascomycone B

Polyketide Biosynthesis Pathways

Polyketides are a large class of secondary metabolites synthesized by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgsciepublish.com The biosynthesis of these compounds shares notable similarities with fatty acid synthesis, involving the iterative condensation of small carboxylic acid units. rasmusfrandsen.dk Fungal PKSs are typically large, iterative Type I enzymes, meaning a single multifunctional protein carries out multiple catalytic cycles. mdpi.comosti.gov

Ascomycone B is a secondary metabolite derived from a heptaketide precursor. researchgate.netnih.govacs.org This classification indicates that its core carbon skeleton is assembled from seven two-carbon units, typically derived from acetyl-CoA and malonyl-CoA. The heptaketide origin has been established through the isolation and structural elucidation of ascomycones A, B, and C from an unidentified ascomycete, all of which are novel metabolites derived from a heptaketide pathway. nih.govacs.org Further research on other heptaketides isolated from endophytic fungi of the order Pleosporales, such as pleosporalins, has reinforced the biosynthetic relationship between these structurally similar compounds and ascomycones. researchgate.net

The biosynthesis of this compound is dependent on the activity of a specific type of polyketide synthase (PKS). These enzymes are responsible for constructing the initial poly-β-keto chain from simple acyl-CoA precursors. stanford.edu The PKS iteratively condenses extender units, usually malonyl-CoA, onto a starter unit, controlling the final chain length of the polyketide intermediate. rasmusfrandsen.dk In fungi, the genes encoding the PKS and other necessary tailoring enzymes are typically organized into a biosynthetic gene cluster (BGC). nih.gov

The specific enzyme responsible for the backbone of this compound is a non-reducing polyketide synthase (NR-PKS). chinesechemsoc.org Unlike their highly-reducing counterparts that produce fatty acids, NR-PKSs generate aromatic polyketides by forgoing most or all of the reduction and dehydration steps during chain elongation. wikipedia.orgmdpi.com This results in a highly reactive poly-β-keto intermediate that is primed for cyclization reactions. stanford.edu

Fungal NR-PKSs are large, single-polypeptide megasynthases containing multiple catalytic domains. nih.govnih.gov The essential domains include a ketosynthase (KS), a malonyl-CoA:acyl carrier protein transacylase (MAT), and an acyl carrier protein (ACP). mdpi.com The NR-PKS involved in the biosynthesis of compounds structurally related to this compound, such as vinaxanthone (B1683554), has been identified as VinA. This enzyme is notable for containing a thioester reductase (TR) domain at its C-terminus, which is a key feature for the release of the final product. chinesechemsoc.org

Table 1: Key Domains of the Non-reducing Polyketide Synthase (NR-PKS) VinA
DomainAbbreviationFunctionReference
KetosynthaseKSCatalyzes the Claisen condensation between the growing polyketide chain and the extender unit. rasmusfrandsen.dknih.gov
Malonyl-CoA:Acyl Carrier Protein TransacylaseMATSelects and loads the malonyl-CoA extender unit onto the ACP domain. mdpi.com
Acyl Carrier ProteinACPTethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. nih.gov
Product TemplatePTControls the folding of the polyketide chain to ensure correct regiospecific cyclization. stanford.edu
Thioester ReductaseTRCatalyzes the reductive release of the final polyketide from the ACP domain. chinesechemsoc.orgnih.gov

A crucial step in the biosynthesis is the termination and release of the completed polyketide chain from the PKS. In the pathway leading to this compound-related compounds, this is accomplished by a thioester reductase (TR) domain. chinesechemsoc.org Unlike the more common thioesterase (TE) domains that release the product via hydrolysis or cyclization, TR domains catalyze an NAD(P)H-dependent reductive release of the acyl-S-polyketide tethered to the ACP. nih.govrsc.org This reaction typically yields a terminal aldehyde or alcohol. nih.govebi.ac.uk The presence of a TR domain is a defining characteristic of the PKS responsible for producing the precursors to xanthones like vinaxanthone and, by extension, related compounds like this compound. chinesechemsoc.org This reductive release mechanism is fundamentally different from the hydrolytic or cyclizing release mechanisms seen in many other PKS pathways. ebi.ac.uk

Role of Polyketide Synthase (PKS) Enzymes

Cyclization Mechanisms of Aromatic Polyketides in Fungi (F-Mode)

Fungal aromatic polyketides typically undergo a characteristic cyclization pattern known as "F-mode" cyclization. nih.govfrontiersin.org This process is catalyzed by the product template (PT) domain of the NR-PKS, which folds the linear poly-β-keto intermediate in a specific conformation to facilitate regiospecific aldol (B89426) condensations. stanford.edupnas.org The F-mode cyclization assembles the first aromatic ring from two intact acetate-derived C2 units and two bridging carbons from additional acetate (B1210297) units. pnas.org This contrasts with the "S-mode" cyclization commonly observed in bacteria. nih.govfrontiersin.org The PT domain dictates the cyclization outcome, ensuring the high-fidelity transformation of the reactive linear intermediate into a specific multicyclic product. stanford.edunih.gov The formation of the pyranonaphthoquinone core of this compound is a result of these programmed cyclization and aromatization events. researchgate.net

Identification and Functional Annotation of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of a secondary metabolite are typically found organized in a contiguous region of the fungal genome known as a biosynthetic gene cluster (BGC). researchgate.netgithub.io Identifying and characterizing these BGCs is essential for understanding the complete biosynthetic pathway. For compounds related to this compound, such as vinaxanthone and xanthofulvin, the corresponding vin gene cluster has been identified and functionally verified in Penicillium velutinum. chinesechemsoc.org This cluster contains the gene vinA, which encodes the NR-PKS with the characteristic TR domain. chinesechemsoc.org Similarly, a BGC responsible for the production of ascomycone A has been located, containing an O-methyltransferase gene, pgmB. uniprot.org The identification of such clusters often involves genome mining for PKS genes and subsequent functional analysis through gene deletion or heterologous expression experiments to link the cluster to its metabolic products. chinesechemsoc.orgresearchgate.net

Table 2: Example Genes in Biosynthetic Gene Clusters for Related Polyketides
GeneEncoded ProteinFunction in PathwayAssociated Product(s)Reference
vinANon-reducing Polyketide Synthase (NR-PKS)Synthesizes the polyketide backbone.Vinaxanthone, Xanthofulvin chinesechemsoc.org
vinDOxygenase/HydroxylasePerforms hydroxylation of intermediate polyketides.Vinaxanthone chinesechemsoc.org
pgmBO-methyltransferaseCatalyzes a methylation step.Ascomycone A, Pleosporalin A uniprot.org

Post-Polyketide Tailoring Modifications

Following the synthesis of the initial polyketide chain by a Polyketide Synthase (PKS), the nascent molecule undergoes several crucial modifications. These tailoring steps, including hydroxylations, methylations, and cyclizations, are responsible for the immense structural diversity observed in this class of compounds. The biosynthetic gene clusters (BGCs) responsible for these molecules typically encode the core PKS as well as the necessary tailoring enzymes, such as oxidoreductases and methyltransferases, ensuring a coordinated production line. frontiersin.orgnih.govwits.ac.za

The formation of this compound involves precise, regioselective enzymatic reactions that add hydroxyl and methyl groups at specific positions on the naphthoquinone scaffold. These modifications are critical for the compound's final structure and are often catalyzed by monooxygenases and methyltransferases, respectively.

Research into the biosynthesis of closely related pyranonaphthoquinones, such as fusarubin (B154863) and aurofusarin (B79076), provides a model for the steps likely involved in this compound formation. mdpi.comasm.orgd-nb.info The fusarubin biosynthetic (fsr) gene cluster in Fusarium fujikuroi, for instance, contains genes encoding for O-methyltransferases and monooxygenases that act on a common polyketide-derived intermediate. asm.orguniprot.org Similarly, the aurofusarin gene cluster in Gibberella zeae contains an O-methyltransferase gene, aurJ, which is responsible for the methylation of the intermediate nor-rubrofusarin to form rubrofusarin. d-nb.info

In the proposed pathway leading to this compound, a precursor molecule undergoes hydroxylation, likely catalyzed by a cytochrome P450 monooxygenase, to create a hydroxyl group at the C-1 position, forming 1-hydroxydehydroherbarin. scielo.brnih.gov This is followed by a highly selective O-demethylation at the peri-position (C-8) to yield this compound. d-nb.info The subsequent methylation of the C-9 hydroxyl group of this compound produces Ascomycone A. d-nb.infonih.gov The enzymes responsible for these steps, while not yet characterized for this compound specifically, are homologous to those found in other pyranonaphthoquinone pathways.

Table 1: Key Enzymatic Steps in Pyranonaphthoquinone Tailoring

Enzyme Type Proposed Function in this compound Pathway Example from Related Pathways Gene Example (from related pathways)
Cytochrome P450 Monooxygenase Catalyzes regioselective hydroxylation of the naphthoquinone core.Hydroxylation of fusarubin precursors. asm.orgfsr3 (putative monooxygenase in Fusarium) asm.org
O-Methyltransferase (OMT) Catalyzes the methylation of specific hydroxyl groups.Methylation of nor-rubrofusarin to rubrofusarin. d-nb.infoaurJ (Gibberella zeae) d-nb.info, Fsr4 (Fusarium) asm.org
Demethylase Catalyzes the selective removal of a methyl group to form the C-8 hydroxyl of this compound.Demethylation steps are common in secondary metabolism to increase structural diversity.Not yet identified for this compound.

The formation of the characteristic tricyclic pyranonaphthoquinone skeleton of this compound from a linear heptaketide precursor is a key process involving one or more cyclization enzymes. Isotope labeling experiments suggest that pyranonaphthoquinones like the ascomycones are formed through specific C4–C9 and C2–C11 cyclizations of the polyketide chain. nih.gov

The process begins with the synthesis of the heptaketide backbone by a non-reducing polyketide synthase (NR-PKS). nih.gov In fungi, these PKS enzymes are large, multifunctional proteins that iteratively condense acetyl-CoA and malonyl-CoA units. nih.gov For pyranonaphthoquinones like fusarubin, the PKS (designated Fsr1 or PKS4 in Fusarium) is responsible for creating the initial polyketide chain which then folds into a specific conformation to facilitate the subsequent cyclization reactions. asm.org

After the formation of the naphthalene (B1677914) core through initial cyclizations and aromatization, the formation of the pyran ring is a critical step. This is often proposed to occur via the reduction of a ketone to a hydroxyl group, which then acts as a nucleophile to attack a carbonyl carbon, leading to a hemiketal intermediate. nih.govnih.gov Subsequent dehydration of this hemiketal yields the stable pyran ring. nih.gov In the biosynthesis of rubrofusarin, the enzyme AurZ, a putative dehydratase, is responsible for converting the intermediate YWA1 into nor-rubrofusarin, a key step in forming the pyrone ring. d-nb.info A similar enzymatic logic is presumed for the biosynthesis of this compound.

Shared Biosynthetic Intermediates with Related Metabolites

The biosynthesis of this compound is intricately linked with that of other fungal heptaketides, sharing common precursors that branch off to form a variety of final products. This metabolic branching is a common strategy in fungi to generate chemical diversity from a limited number of core biosynthetic pathways. nih.govnih.gov

The primary shared intermediate in the pathway leading to this compound is Dehydroherbarin (B161766) . nih.govichemc.ac.lk This pyranonaphthoquinone is produced by numerous fungi, including the endolichenic fungus Corynespora sp. and Anteaglonium sp. nih.govichemc.ac.lk Dehydroherbarin can be considered a branching point in the metabolic grid.

From dehydroherbarin, the pathway to this compound proceeds through another key intermediate, 1-Hydroxydehydroherbarin . scielo.brnih.gov This compound is formed by a specific hydroxylation of dehydroherbarin. scielo.br Further enzymatic modification of 1-hydroxydehydroherbarin, specifically demethylation, leads directly to this compound. d-nb.info

Other metabolites that arise from these shared intermediates include:

Ascomycone A : A direct methylation product of this compound. d-nb.info

Fusarubin : A pyranonaphthoquinone from Fusarium species whose biosynthetic pathway is initiated by a heptaketide precursor similar to that of the ascomycones. asm.org

Herbarin : Another related pyranonaphthoquinone often co-produced with dehydroherbarin. nih.gov

Total Chemical Synthesis of Ascomycone B

Retrosynthetic Analysis and Strategic Disconnections

The first total synthesis of Ascomycone B was guided by a logical retrosynthetic analysis. vulcanchem.com The strategy hinges on disconnecting the complex pyranonaphthoquinone core into more manageable and readily available precursors. mauricewilkinscentre.org

The key retrosynthetic disconnections are as follows:

Functional Group Modification: The hemiacetal moiety in this compound is seen as arising from the cyclization of a precursor containing both a ketone and a hydroxyl group. This leads back to the pyranonaphthoquinone dehydroherbarin (B161766). vulcanchem.com

Pyran Ring Disconnection: The pyran ring is disconnected via a retro-cyclization reaction, revealing an acylmethyl-substituted naphthoquinone intermediate (Compound 6b in the synthetic scheme). vulcanchem.com

Naphthoquinone Core Disconnection: The central naphthoquinone skeleton (Compound 7 ) is envisioned as the product of a [4+2] cycloaddition, a powerful ring-forming strategy. mauricewilkinscentre.org This disconnection points to a substituted 2-chloro-1,4-benzoquinone (B1222853) (Compound 8 ) and a conjugated diene, specifically Brassard's diene, as the key fragments. vulcanchem.commauricewilkinscentre.org

Simplification to Starting Material: The substituted benzoquinone is traced back through an oxidation reaction to a protected aromatic aldehyde, which ultimately derives from the commercially available building block, 3-chloro-2,5-dimethoxybenzaldehyde (Compound 10 ). vulcanchem.comresearchgate.net

This analysis provides a clear and convergent path for the construction of this compound, starting from simple materials and building complexity through a series of reliable and well-established chemical reactions.

Pioneering Total Synthesis Efforts

Utilization of Key Building Blocks (e.g., 3-chloro-2,5-dimethoxybenzaldehyde)

The synthesis commences with the readily available 3-chloro-2,5-dimethoxybenzaldehyde (10 ). vulcanchem.comresearchgate.net To prevent unwanted reactions of the aldehyde group during subsequent steps, it is first protected.

Acetalization: The aldehyde is converted to its 1,3-dioxane (B1201747) acetal (B89532), yielding 2-(3-chloro-2,5-dimethoxyphenyl)-1,3-dioxane (11 ). This reaction is performed under Dean-Stark conditions to remove water and drive the reaction to completion, achieving a high yield of 92%. vulcanchem.com This protected aldehyde serves as the stable precursor for the crucial benzoquinone fragment. vulcanchem.com

Seminal Cycloaddition Reactions (e.g., Diels-Alder)

A cornerstone of the synthetic strategy is the construction of the naphthoquinone core using a Diels-Alder reaction. vulcanchem.commauricewilkinscentre.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring, a highly efficient method for building molecular complexity. rsc.orgresearchgate.net

Diels-Alder Reaction: The key cycloaddition occurs between the in situ generated 2-chloro-6-(1,3-dioxan-2-yl)cyclohexa-2,5-diene-1,4-dione (8b ) and Brassard's diene (9 ). vulcanchem.com This reaction proceeds with high regioselectivity to form the desired naphthoquinone skeleton 7b in a 62% yield. vulcanchem.com The choice of the propanediol (B1597323) protecting group was critical, as initial attempts using an ethylene (B1197577) glycol-protected analogue led to a mixture of undesired side products. vulcanchem.commauricewilkinscentre.org

Selective Functional Group Transformations (e.g., O-demethylation via boron tribromide)

The final stages of the synthesis require precise manipulation of functional groups to install the correct oxidation pattern observed in the natural product. The most critical of these is the selective demethylation of a methoxy (B1213986) group.

Peri-Selective O-Demethylation: The conversion of 1-hydroxydehydroherbarin (3 ) to This compound (2 ) is achieved through treatment with excess boron tribromide (BBr₃) in dichloromethane (B109758) at a low temperature of -78 °C. vulcanchem.com BBr₃ is a powerful Lewis acid that excels at cleaving aryl methyl ethers. nih.govresearchgate.net Under these controlled conditions, the reaction exhibits high selectivity, removing only the methyl group at the peri-position (C5) to reveal the hemiacetal structure of this compound in an 83% yield. vulcanchem.com This step is pivotal as it directly furnishes the final target molecule.

Oxidation Reactions (e.g., with CAN)

Oxidation reactions are employed to elevate the oxidation state of key intermediates, a necessary step in forming the quinone system.

Oxidative Dearomatization: The protected aromatic precursor 11 is converted to the reactive benzoquinone dienophile 8b via oxidation. vulcanchem.com This transformation is efficiently carried out using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) . vulcanchem.com The reaction is rapid, requiring only 3 minutes, which is crucial for minimizing the hydrolysis of the acetal protecting group. vulcanchem.com This method provides the quinone 8b in a 78% yield, proving superior to other potential oxidants. vulcanchem.com

Alternative Synthetic Routes and Methodological Comparisons

As of now, the route established by Dong et al. remains the only published total synthesis of this compound. vulcanchem.com However, a comparison of the methodologies employed within this synthesis, as well as with strategies for related compounds, provides valuable insight.

The synthesis of the pyranonaphthoquinone core is a common challenge for this family of natural products. For instance, a late-stage oxidation strategy that was successfully used to synthesize the related astropaquinones proved unsuitable for converting dehydroherbarin into the ascomycones, highlighting the subtle yet critical structural differences that necessitate distinct synthetic planning. researchgate.net

Within the pioneering synthesis, the choice of reagents was critical for success. The oxidation of the hydroquinone (B1673460) ether 11 to the benzoquinone 8b is a key example. While several oxidants are known for this type of transformation, including silver(II) dipicolinate and cobalt(III) fluoride, CAN was chosen for its high efficiency and, crucially, its rapid reaction time. vulcanchem.com This swiftness prevented the acid-sensitive acetal protecting group from being cleaved, a problem that could derail the synthetic sequence. vulcanchem.com This methodological choice underscores the importance of kinetic considerations in a complex multi-step synthesis.

The table below summarizes the key reaction steps in the pioneering total synthesis of this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)
110 1,3-Propanediol, p-TsOH, Toluene, reflux11 92%
211 CAN, MeCN/H₂O, 0 °C, 3 min8b 78%
38b Brassard's diene (9 ), Benzene, rt7b 62%
47b MeI, Ag₂O, CHCl₃, reflux12 93%
512 Acetonylpyridinium chloride (13 ), Et₃N, CHCl₃6b 85%
66b Et₃N, CHCl₃, refluxDehydroherbarin methyl ether (14 )81%
714 conc. HCl, THF, rt1-Hydroxydehydroherbarin (3 )95%
83 BBr₃, CH₂Cl₂, -78 °CThis compound (2) 83%

Exploration of Late-Stage Oxidation Strategies

In the synthetic route to pyranonaphthoquinone natural products, late-stage oxidation can be a pivotal step to install key functionalities present in the final target molecule. In the context of synthesizing this compound, a logical precursor is the related natural product, dehydroherbarin. The structural difference between dehydroherbarin and the methyl ether of this compound is the presence of a hydroxyl group at the benzylic position of the pyran ring in the latter. Therefore, a late-stage benzylic oxidation of dehydroherbarin was explored as a potential key transformation.

One strategy that had proven successful in the total synthesis of a similar compound, (–)-thysanone, involved a two-step protocol of radical bromination followed by hydrolysis. thieme-connect.com Researchers attempted to apply this methodology to the synthesis of this compound. thieme-connect.com The specific conditions involved treating a solution of dehydroherbarin with bromine in carbon tetrachloride, followed by irradiation with a tungsten filament lamp. thieme-connect.com

However, this explored strategy proved to be unsuccessful for the conversion of dehydroherbarin to this compound. thieme-connect.comthieme-connect.comresearchgate.net Despite the consumption of the starting material, analysis of the reaction mixture indicated that the desired benzylic bromide was not formed. Instead, the reaction primarily led to degradation products. thieme-connect.com Consequently, the subsequent hydrolysis step did not yield the target this compound methyl ether. thieme-connect.com This outcome highlights a significant challenge in the late-stage functionalization of the pyranonaphthoquinone core, demonstrating that strategies successful for one member of this family are not necessarily transferable to others.

Attempted Late-Stage Oxidation of Dehydroherbarin
Starting Material Dehydroherbarin
Reagents Bromine (1.05 equiv), Carbon Tetrachloride (solvent)
Conditions Irradiation with a tungsten filament lamp
Intermediate Benzylic Bromide
Intended Product This compound methyl ether (after hydrolysis)
Observed Outcome Degradation of starting material, no desired product formed. thieme-connect.com

Stereochemical Considerations in Synthetic Design

The structure of this compound contains stereogenic centers within its pyran ring, making stereochemical control a paramount consideration in its total synthesis. The relative and absolute stereochemistry of these centers must be precisely established to match the natural product. The challenges and strategies for controlling this stereochemistry are best understood by examining the synthesis of both this compound and its diastereomeric relatives, the astropaquinones. thieme-connect.comresearchgate.net

Further insight into stereocontrol is provided by the synthesis of astropaquinones B and C, which possess a trans-configured pyran ring, in contrast to the cis-configuration of the ascomycones. thieme-connect.comresearchgate.net The synthesis of astropaquinone C was accomplished with high diastereoselectivity. thieme-connect.com The key step involved the radical bromination of an enantiopure (S)-pyranonaphthoquinone intermediate, which was followed by hydrolysis. thieme-connect.com This sequence delivered astropaquinone C as a single diastereomer. thieme-connect.com The subsequent methylation then furnished astropaquinone B, also as a single diastereomer. thieme-connect.com This demonstrates that by starting with an enantiomerically pure building block, it is possible to control the stereochemical outcome of subsequent transformations to selectively form one diastereomer.

Biological Activity Studies and Mechanistic Insights of Ascomycone B

Antimicrobial Activity Investigations

Ascomycone B has demonstrated a range of antimicrobial properties, with particularly significant effects against fungi that are detrimental to agriculture.

Antifungal Efficacy against Phytopathogenic Fungi

Research has consistently highlighted the potent antifungal capabilities of this compound against several phytopathogenic fungi. nih.govresearchgate.net These fungi are a major cause of plant diseases, leading to significant crop losses. frontiersin.org The activity of this compound positions it as a compound of interest for the development of new agricultural fungicides. vulcanchem.comnih.gov Studies have shown that it exhibits significant inhibitory effects, suggesting its potential as a biocontrol agent. researchgate.net

The table below summarizes the antifungal activity of this compound against various phytopathogenic fungi.

Phytopathogenic FungiObserved EffectReference
Various speciesSignificant activity nih.gov
Not specifiedActive against phytopathogenic fungi researchgate.net

Broader Spectrum Antimicrobial Effects

In addition to its specific action against plant pathogens, this compound has been reported to possess broader antimicrobial activities. vulcanchem.comvulcanchem.com While detailed studies on its full spectrum are ongoing, initial findings indicate that it can inhibit the growth of various microorganisms. vulcanchem.com This suggests that the compound's mechanisms of action may target fundamental processes common to a range of microbes.

Evaluation of Cytotoxic Activities

This compound has been shown to exhibit cytotoxic activities, meaning it can cause cell death. vulcanchem.comvulcanchem.com This property has been observed in various studies and is a significant aspect of its biological profile. vulcanchem.comscispace.com The compound's ability to induce cell death contributes to its potential as a subject for further investigation in therapeutic contexts. vulcanchem.com A study involving a crude naphthoquinone fraction containing this compound, among other compounds, demonstrated toxicity on human cell lines. scispace.com

Pharmacological Target Identification and Mechanistic Elucidation

Understanding the specific molecular targets and pathways through which this compound exerts its effects is a key area of ongoing research.

Enzyme Inhibition Studies (e.g., relevance to HRV-3C protease inhibition seen in related pyranonaphthoquinones)

While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, the broader class of pyranonaphthoquinone antibiotics, to which this compound belongs, has shown significant activity as inhibitors of human rhinovirus (HRV) 3C protease. vulcanchem.comscielo.br This enzyme is crucial for the replication of rhinoviruses, the primary cause of the common cold. researchgate.netnih.gov The inhibitory action of related compounds like thysanone (B30419) and its analogues against HRV-3C protease suggests that pyranonaphthoquinones may have a binding affinity for the active site of this enzyme. researchgate.netresearchgate.net The structural similarities within this chemical class imply that this compound could potentially share this inhibitory capability, a hypothesis that warrants further specific investigation.

Cellular Pathway Modulation Studies

The precise cellular pathways modulated by this compound are still under investigation. However, the cytotoxic effects observed suggest a potential interaction with fundamental cellular processes. For instance, research on a crude extract containing this compound indicated that its cytotoxic mechanism at microgram concentrations may involve changes in mitochondrial organization and reorganization of the actin cytoskeleton, ultimately leading to cell death. researchgate.net The modulation of signaling pathways is a known mechanism for many bioactive compounds to exert their effects, including proliferation and differentiation. nih.gov Further studies are required to elucidate the specific signaling cascades and molecular interactions that this compound is involved in to fully understand its biological activity.

Potential Applications in Biocontrol Agents Development

This compound has demonstrated notable antifungal properties, particularly against phytopathogenic fungi, which suggests its potential for development as a biocontrol agent in agriculture. acs.orgvulcanchem.comcabidigitallibrary.org Biocontrol agents offer a sustainable alternative to synthetic pesticides for managing plant diseases. researchgate.net The effectiveness of a biocontrol agent can be attributed to various mechanisms, including competition, mycoparasitism, and antibiosis. nih.gov

Research has shown that this compound, produced by the endophytic fungus Biatriospora sp. strain CCF 4378, exhibits a unique antifungal effect. mirri.org This strain was discovered during a survey of phloem endophytes of the European white elm (Ulmus laevis) and showed a distinct inhibitory action against the fast-growing fungus Pyronema domesticum. mirri.org The production of secondary metabolites with antibiotic properties, such as this compound, is a key characteristic that makes certain microorganisms promising candidates for biocontrol. cabidigitallibrary.orgmirri.org

The development of new biocontrol agents often involves screening microorganisms for their antagonistic capabilities against plant pathogens. journalskuwait.org The isolation of this compound and the characterization of its antifungal activity align with the initial steps of this process. acs.orgjournalskuwait.org The mycostatic capacity of the fungus producing this compound further supports its potential as a biocontrol agent. cabidigitallibrary.org

Table 1: Antifungal Activity of this compound and Related Compounds

CompoundTarget FungiObserved EffectReference
This compoundPhytopathogenic fungiSignificant inhibitory effects acs.orgvulcanchem.comcabidigitallibrary.org
This compoundPyronema domesticumUnique antifungal effect mirri.org
Ascomycone CPhytopathogenic fungiSubstantial inhibitory effects vulcanchem.com

Ecological Roles of this compound as a Fungal Metabolite

Fungal secondary metabolites like this compound play crucial roles in the producing organism's interactions with its environment. nih.govmdpi.com These compounds are not essential for primary growth but can provide a competitive advantage. mdpi.com The production of this compound by endophytic and marine fungi, such as Biatriospora species, highlights its potential ecological functions in diverse habitats. mirri.orgdothideomycetes.orgpuce.edu.ec

Endophytic fungi reside within plant tissues without causing apparent harm to the host and are known producers of a wide array of bioactive secondary metabolites. cabidigitallibrary.org These metabolites can contribute to the host's defense against pathogens and herbivores. The antifungal activity of this compound suggests a protective role for the host plant by inhibiting the growth of pathogenic fungi. acs.orgcabidigitallibrary.org

In the context of the producing fungus, this compound likely serves as a chemical defense mechanism, helping it to compete with other microorganisms for resources and space. frontiersin.org The production of antibiotics is a common strategy employed by fungi to secure their ecological niche. frontiersin.org The diverse spectrum of secondary metabolites, including this compound, produced by Biatriospora sp. CCF 4378, points to a complex chemical ecology that enables it to thrive in its environment. mirri.orgpuce.edu.ec The observation that this fungus exhibits a unique antifungal effect against a highly competitive fungus underscores the ecological significance of its metabolites. mirri.org

Table 2: Fungal Sources and Ecological Context of this compound

Producing OrganismHabitat/SourcePotential Ecological RoleReference
Unidentified ascomycete-Antimicrobial and cytotoxic activities scielo.br
Biatriospora sp. CCF 4378Endophyte in Ulmus laevis (European white elm)Antifungal defense, competition mirri.org
Biatriospora sp. IBWF77-89A-Antifungal activities puce.edu.ec
Biatriospora marinaMarine environments (mangrove roots)Chemical defense, adaptation to marine environment mirri.orgdothideomycetes.org

Chemical Derivatization and Analog Generation for Research

Methodologies for Chemical Modification and Derivatization

Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for a specific analytical method. researchgate.net This is particularly useful for molecules like Ascomycone B that may possess characteristics, such as low volatility or the absence of a strong chromophore, which can complicate their analysis. libretexts.org

The primary goals of derivatization for analytical purposes are to improve the volatility, thermal stability, and detectability of an analyte. sigmaaldrich.com For a molecule like this compound, which contains hydroxyl and potential carboxylic acid functional groups, several derivatization strategies can be employed prior to chromatographic analysis. libretexts.org

Silylation : This is a common technique where active hydrogens, such as those in the hydroxyl groups of this compound, are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process decreases the polarity of the molecule and increases its volatility and thermal stability, making it more amenable to analysis by Gas Chromatography (GC). libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com

The application of such derivatization techniques can overcome analytical challenges, such as poor retention in reverse-phase chromatography or low ionization efficiency in mass spectrometry. researchgate.netdiva-portal.org

Table 1: Common Derivatization Strategies for this compound Functional Groups This table is interactive. You can sort and filter the data.

Functional Group in this compound Derivatization Method Common Reagent(s) Purpose Analytical Technique
Hydroxyl (-OH) Silylation BSTFA, MTBSTFA Increase volatility, thermal stability Gas Chromatography (GC)
Hydroxyl (-OH) Acylation Acetic Anhydride Increase volatility, improve peak shape GC
Carboxylic Acid (-COOH) Alkylation (Esterification) Methanol (B129727)/HCl, Diazomethane Increase volatility, reduce polarity GC
Carboxylic Acid (-COOH) UV/Fluorescence Tagging 2,4-Dinitrophenylhydrazine (DNPH) Add chromophore for enhanced detection HPLC-UV
Carbonyl (C=O) UV/Fluorescence Tagging Dansyl Hydrazine Add fluorophore for sensitive detection HPLC-Fluorescence

Chiral Derivatization for Stereochemical Analysis

This compound is a chiral molecule, and determining its absolute stereochemistry is crucial for understanding its biological activity. Chiral derivatization is a powerful technique used to analyze the enantiomeric composition of a chiral compound. wikipedia.org The method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be distinguished and quantified using standard non-chiral analytical techniques like NMR spectroscopy or HPLC. wikipedia.orgnih.gov

The key requirements for a CDA are that it must be enantiomerically pure, and the reaction with the analyte must proceed to completion to avoid kinetic resolution. wikipedia.org A widely used approach is the Mosher's method, which employs α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) as the CDA. wikipedia.org Another common agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, which is particularly useful for chiral amino acids but can be applied to other chiral amines and alcohols. mdpi.comrsc.org

For this compound, its stereogenic centers could be derivatized using a suitable CDA. The resulting diastereomeric products would then be analyzed, for instance, by ¹H or ¹⁹F NMR, where the different spatial arrangement of the atoms in the diastereomers would lead to distinct chemical shifts. wikipedia.org Alternatively, the diastereomers could be separated and quantified by HPLC. nih.gov This approach allows for the determination of the absolute configuration and enantiomeric purity of the this compound sample. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery that relates the chemical structure of a molecule to its biological activity. drugdesign.org By synthesizing and evaluating analogs of a lead compound, researchers can identify the key structural features—the pharmacophore—responsible for its biological effects. drugdesign.orgmdpi.com For this compound, SAR studies are essential for understanding its antifungal and cytotoxic properties. vulcanchem.comresearchgate.net

Synthetic efforts focus on modifying specific parts of the this compound molecule, such as:

The Pyran Ring : Alterations to the substituents on the pyran ring can modulate activity.

The Naphthoquinone Core : Modifications to the aromatic system, including the position and nature of hydroxyl and methoxy (B1213986) groups, can significantly impact biological effects.

The Side Chain : Changes to the side chain attached to the pyran ring can influence factors like solubility and interaction with the biological target.

These studies aim to generate a comprehensive SAR profile, which can guide the design of more potent and selective compounds. kcl.ac.uknih.gov Understanding the SAR of the oxazolidinone class of antibiotics, for instance, has been crucial in developing new derivatives. kcl.ac.uk

Table 2: Comparative Biological Activities for SAR Insights This table is interactive. You can sort and filter the data.

Compound Structural Class Reported Antifungal Activity Reported Cytotoxicity
This compound Pyranonaphthoquinone Significant vulcanchem.com Elicited rapid cytotoxicity at micromolar concentrations researchgate.net
Ascomycone A Pyranonaphthoquinone Not specifically reported, but class has activity vulcanchem.com Demonstrated vulcanchem.com
Ascomycone C Dihydronaphthoquinone Significant against phytopathogenic fungi vulcanchem.com Not specifically reported vulcanchem.com
6-Deoxyfusarubin Pyranonaphthoquinone Noted activity Elicited rapid cytotoxicity at micromolar concentrations researchgate.net

Rational Design of this compound Derivatives for Probing Biological Systems

Rational design involves using the knowledge of a biological target and the SAR of a lead compound to create specialized molecules, or probes, for studying biological systems. nih.govrsc.org These probes are often derivatives of a bioactive molecule, like this compound, that have been modified to include a reporter group, such as a fluorophore, without losing their ability to interact with their biological target. nih.gov

The design process for turning this compound into a biological probe would involve several key considerations:

Identify the Pharmacophore : Based on SAR studies, determine the essential structural components of this compound required for its biological activity. mdpi.com

Select a Linker Site : Choose a position on the this compound scaffold where a modification can be made without disrupting the pharmacophore.

Choose a Reporter Tag : Select a suitable tag, such as a fluorescent dye. The choice of fluorophore depends on the desired photophysical properties (e.g., excitation/emission wavelength, brightness). nih.gov The rational design of fluorescent probes often involves creating molecules that are non-fluorescent until they interact with their target, thereby increasing the signal-to-noise ratio. dicp.ac.cnnih.gov

Synthesis and Evaluation : Synthesize the designed probe and evaluate its biological activity and properties as a probe. This includes confirming that it retains affinity for its intended target and that the reporter tag functions as expected in a biological environment. nih.gov

By creating fluorescently-labeled this compound derivatives, researchers could visualize its subcellular localization, track its interaction with target proteins in real-time within living cells, and gain deeper insights into its mechanism of action. nih.govnih.gov

Future Research Directions for Ascomycone B

Comprehensive Biosynthetic Pathway Elucidation and Enzyme Characterization

A complete understanding of the biosynthetic pathway of Ascomycone B is a fundamental future research direction. While it is known to be a polyketide, the specific enzymes and their precise roles in its assembly remain to be fully elucidated. chemistryviews.org Identifying and characterizing the polyketide synthase (PKS) responsible for creating the core scaffold is a primary objective. chemistryviews.org Further research is needed to uncover the tailoring enzymes, such as oxidoreductases and methyltransferases, that modify the initial polyketide chain to yield the final structure of this compound. chinesechemsoc.orgchinesechemsoc.org

A detailed investigation into the enzymatic reactions, including their kinetics and substrate specificities, will provide a comprehensive picture of how this complex molecule is synthesized in nature. mtoz-biolabs.comnih.gov This knowledge is not only of fundamental scientific interest but also crucial for the successful implementation of chemoenzymatic and synthetic biology approaches. biorxiv.orgmdpi.comresearchgate.netnih.gov

Table 1: Key Areas for Biosynthetic Pathway Research

Research AreaObjective
Polyketide Synthase (PKS) IdentificationIsolate and characterize the PKS gene and protein responsible for the this compound backbone.
Tailoring Enzyme DiscoveryIdentify and characterize the enzymes (e.g., oxidoreductases, methyltransferases) involved in post-PKS modifications.
Enzymatic Reaction MechanismsElucidate the step-by-step enzymatic conversions, including reaction kinetics and substrate preferences.
Gene Cluster AnalysisLocate and analyze the complete biosynthetic gene cluster for this compound production.

Development of Chemoenzymatic Synthetic Approaches

The intricate structure of this compound presents challenges for traditional chemical synthesis. chemistryviews.org Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative for its efficient production. chemistryviews.orgchemrxiv.orgnih.govmdpi.combiorxiv.org Future research will likely focus on developing multi-step chemoenzymatic routes to this compound and its analogs.

This could involve the chemical synthesis of a precursor molecule that is then converted into the final product by one or more purified enzymes or whole-cell biocatalysts. chemistryviews.org A key challenge will be to identify and optimize the appropriate enzymes and reaction conditions to achieve high yields and purity. nih.gov The development of such methods would not only provide a reliable source of this compound for further study but also enable the creation of novel derivatives with potentially enhanced biological activities. chemrxiv.org

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

This compound has been reported to exhibit biological activities, including antifungal and cytotoxic properties. phytomedizin.orgresearchgate.netmirri.org However, the precise molecular mechanisms underlying these effects are not yet fully understood. Future research should employ advanced techniques to investigate how this compound interacts with its cellular targets.

This includes identifying the specific proteins or other biomolecules that it binds to and elucidating the downstream signaling pathways that are affected. drugbank.com For example, studies could explore its impact on cell membrane integrity, mitochondrial function, or specific enzymatic processes within target organisms. researchgate.net A detailed understanding of its mechanism of action is crucial for evaluating its potential as a lead compound for the development of new therapeutic agents. drugbank.com

Exploration of Ecological Significance and Inter-species Chemical Signaling

This compound is produced by certain fungi, including endophytic species that live within plant tissues. cabidigitallibrary.orgresearchgate.netpuce.edu.ec This suggests it may play a role in the ecological interactions of its producing organism. Future research should investigate the ecological significance of this compound, particularly in the context of inter-species chemical signaling. core.ac.uknih.gov

It is hypothesized that this compound could function as a chemical defense mechanism, protecting the fungus from competing microbes or predators. core.ac.uk It might also be involved in symbiotic relationships, for instance, by protecting the host plant from pathogens. cabidigitallibrary.org Studies could involve co-culturing the producing fungus with other microorganisms to observe the effects of this compound on their growth and behavior. nih.gov Understanding its natural role will provide valuable insights into the chemical ecology of fungi.

Synthetic Biology Approaches for Heterologous Production and Diversification

Synthetic biology offers powerful tools for the production and diversification of natural products like this compound. hubrecht.eubiysc.orgembopress.orgnih.gov A key future research direction will be the heterologous expression of the this compound biosynthetic gene cluster in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. chinesechemsoc.orgchinesechemsoc.org This would enable the production of this compound in a controlled fermentation process, independent of its native producer. chinesechemsoc.org

Furthermore, synthetic biology techniques can be used to engineer the biosynthetic pathway to produce novel analogs of this compound. biorxiv.org This could involve swapping enzyme domains, altering substrate specificities, or introducing new enzymatic activities to generate a library of related compounds. nih.gov These new molecules could then be screened for improved or novel biological activities, expanding the potential applications of this chemical scaffold. hubrecht.eu

Q & A

Q. How is Ascomycone B structurally characterized, and what analytical methods ensure its purity?

Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HR-MS). Purity is validated via high-performance liquid chromatography (HPLC) or LC-MS, with thresholds (e.g., ≥95% purity) defined during experimental design. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What methodologies are recommended for optimizing the synthesis of this compound in laboratory settings?

Synthesis protocols should include iterative reaction condition screening (e.g., solvent systems, catalysts, temperature) with detailed kinetic studies. Experimental sections must document failed attempts and optimizations, adhering to reproducibility standards (e.g., triplicate trials, yield calculations) . Raw spectral data for intermediates and final products should be archived in supplementary materials .

Q. How can researchers validate the bioactivity of this compound in preliminary in vitro assays?

Use dose-response assays (e.g., IC50 determination) with positive and negative controls. Statistical validation (e.g., ANOVA, p-value thresholds) and consideration of solvent interference (e.g., DMSO cytotoxicity) are critical. Replicate experiments (n ≥ 3) and report confidence intervals to address variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Systematic reviews of existing literature should categorize discrepancies (e.g., cell-type specificity, assay conditions). Follow-up orthogonal assays (e.g., CRISPR knockouts, fluorescence polarization) can isolate target interactions. Meta-analyses of raw datasets may identify confounding variables (e.g., batch effects) .

Q. How should researchers design in vivo studies to address bioavailability limitations of this compound?

Pharmacokinetic profiling (e.g., Cmax, AUC) in animal models requires formulation optimization (e.g., nano-encapsulation, prodrug derivatives). Include tissue distribution studies and metabolite identification via LC-MS/MS. Control for interspecies metabolic differences using humanized models or ex vivo liver microsomes .

Q. What statistical frameworks are appropriate for analyzing synergistic effects between this compound and standard therapeutics?

Combination index (CI) models (e.g., Chou-Talalay method) quantify synergy, additivity, or antagonism. Dose-matrix designs (e.g., 5×5 concentration grids) with Bayesian hierarchical modeling improve robustness. Validate findings in 3D co-culture systems to mimic physiological complexity .

Q. How can computational models enhance the prediction of this compound’s off-target interactions?

Molecular docking against proteome-wide libraries (e.g., AutoDock Vina) paired with molecular dynamics simulations (200+ ns trajectories) identifies potential off-targets. Validate predictions via surface plasmon resonance (SPR) or thermal shift assays. Cross-reference with toxicogenomic databases (e.g., CTD, PubChem) to prioritize high-risk targets .

Methodological Guidance for Data Integrity

  • Reproducibility : Archive raw datasets (spectra, chromatograms, assay readouts) in FAIR-compliant repositories (e.g., Zenodo) with metadata templates .
  • Ethical Standards : Disclose conflicts of interest (e.g., patent filings) and adhere to data-sharing policies. For collaborative studies, define authorship criteria early to avoid disputes .
  • Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses. Preregister hypotheses on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.